molecular formula C10H13N3O B12355562 6-Amino-2-phenyl-1,3-diazinan-4-one

6-Amino-2-phenyl-1,3-diazinan-4-one

Cat. No.: B12355562
M. Wt: 191.23 g/mol
InChI Key: GWNBWHDOXAUWSK-UHFFFAOYSA-N
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Description

6-Amino-2-phenyl-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring with an amino group at the 6-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-phenyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with a suitable carbonyl compound, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-phenyl-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the diazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Amino-2-phenyl-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-phenyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: This compound shares a similar phenyl group but has a triazine ring instead of a diazinane ring.

    2-Amino-5-phenyl-1,3,4-thiadiazole: This compound features a thiadiazole ring and is known for its biological activities.

Uniqueness

6-Amino-2-phenyl-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of both an amino group and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-amino-2-phenyl-1,3-diazinan-4-one

InChI

InChI=1S/C10H13N3O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-5,8,10,12H,6,11H2,(H,13,14)

InChI Key

GWNBWHDOXAUWSK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)C2=CC=CC=C2)N

Origin of Product

United States

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